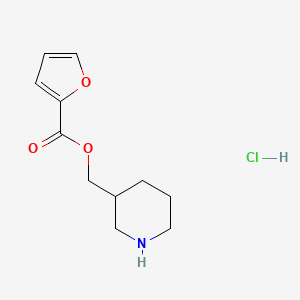

3-Piperidinylmethyl 2-furoate hydrochloride

Description

Properties

IUPAC Name |

piperidin-3-ylmethyl furan-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c13-11(10-4-2-6-14-10)15-8-9-3-1-5-12-7-9;/h2,4,6,9,12H,1,3,5,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEPABUXARKPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-31-4 | |

| Record name | 2-Furancarboxylic acid, 3-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Acylation of 2,3-Dihydrofuran

Starting Material: 2,3-Dihydrofuran is reacted with trichloroacetyl chloride in the presence of an acid scavenger such as pyridine to form 2,3-dihydro-4-trichloroacetylfuran. This reaction proceeds with high yield and selectivity at temperatures ranging from about 0 to 20°C, although a broader range of -20 to 60°C is feasible.

Reaction Conditions: Pyridine is preferred as the acid scavenger, but alkyl-substituted pyridines and trialkylamines can also be used. The reaction can be carried out under ambient or slightly varied pressures without significant effect on yield.

Alternative Reagents: Trichloroacetic anhydride may be used instead of trichloroacetyl chloride, though the latter is preferred for higher selectivity.

Base-Mediated Conversion to Alkyl Furoate

The intermediate 2,3-dihydro-4-trichloroacetylfuran undergoes base-mediated conversion to the alkyl furoate ester. Strong bases such as alkali metal alkoxides (e.g., sodium methoxide or sodium ethoxide) or strongly basic amines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) are employed in a suitable solvent.

The alkoxy group in the alkoxide base is preferably methoxy or ethoxy, with up to 4 carbon atoms to optimize the reaction.

This step effectively replaces the trichloroacetyl group with the desired alkyl ester functionality, yielding the 2-furoate ester intermediate.

Table 1: Summary of Key Parameters for 2-Furoate Ester Preparation

| Step | Reagents/Conditions | Temperature (°C) | Preferred Bases/Scavengers | Notes |

|---|---|---|---|---|

| Acylation of 2,3-dihydrofuran | 2,3-Dihydrofuran + Trichloroacetyl chloride + Pyridine | 0 to 20 (range -20 to 60) | Pyridine (acid scavenger) | High yield, selective reaction |

| Base-mediated ester formation | Intermediate + NaOMe or NaOEt or DBU | Ambient | Sodium methoxide/ethoxide, DBU | Strong base required, solvent used |

Synthesis of 3-Piperidinylmethyl Moiety and Coupling

The 3-piperidinylmethyl fragment is often prepared as its hydrochloride salt, which facilitates subsequent coupling and purification steps.

Preparation of (R)-3-Aminopiperidine Hydrochloride

A notable method involves reacting D-mandelic acid with racemic 3-piperidine amide in organic solvents such as methyl tert-butyl ether and isopropanol at 30–80°C for several hours (typically 4–12 h).

The reaction forms an organic salt of D-mandelic acid and (R)-3-piperidine amide, which precipitates out and is isolated by filtration and drying under reduced pressure.

Subsequent pH adjustment and reaction with pivaloyl chloride at low temperature (0–30°C) yield protected intermediates, which can be further processed to obtain the free amine or hydrochloride salt.

Table 2: Representative Conditions for (R)-3-Aminopiperidine Hydrochloride Preparation

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Salt formation | D-mandelic acid + racemic 3-piperidine amide + MTBE + isopropanol | 65–70 | 4–6 | ~41–42 | Precipitation and filtration step |

| pH adjustment and acylation | Organic salt + pivaloyl chloride + alcohol/water mixture | 0–30 | 5–12 | N/A | Protecting group introduction |

Final Coupling and Hydrochloride Salt Formation

The 2-furoate ester intermediate is reacted with the 3-piperidinylmethyl moiety under conditions favoring ester bond formation, often employing coupling agents or activation techniques to facilitate esterification.

The final product is isolated as the hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and solubility.

Exact coupling conditions vary depending on the protecting groups and solvents used but generally involve mild temperatures and controlled pH to prevent decomposition.

Research Findings and Optimization Notes

The use of pyridine as an acid scavenger in the acylation step is critical for high yield and selectivity.

Alkali metal alkoxides such as sodium methoxide provide efficient base-mediated conversion with minimal side reactions.

The stereoselective preparation of the 3-piperidinylmethyl moiety as its (R)-enantiomer salt improves the purity and efficacy of the final compound.

Reaction temperatures and times in the range of ambient to 80°C and 4–12 hours, respectively, balance reaction completion with minimal degradation.

Solvent choice (e.g., methyl tert-butyl ether, isopropanol, ethyl acetate) influences crystallization and isolation efficiency of intermediates.

Summary Table of Preparation Steps for 3-Piperidinylmethyl 2-Furoate Hydrochloride

| Step No. | Stage | Key Reagents/Conditions | Temperature (°C) | Time (h) | Outcome |

|---|---|---|---|---|---|

| 1 | Acylation of 2,3-dihydrofuran | 2,3-Dihydrofuran + Trichloroacetyl chloride + Pyridine | 0 to 20 | 1–3 | 2,3-Dihydro-4-trichloroacetylfuran |

| 2 | Base-mediated ester formation | Intermediate + NaOMe/NaOEt or DBU + solvent | Ambient | 1–4 | Alkyl 2-furoate ester intermediate |

| 3 | Preparation of (R)-3-aminopiperidine hydrochloride | D-mandelic acid + racemic 3-piperidine amide + solvents | 30–80 | 4–12 | (R)-3-aminopiperidine hydrochloride salt |

| 4 | Coupling and salt formation | 2-furoate ester + 3-piperidinylmethyl moiety + HCl | Mild conditions | Variable | 3-Piperidinylmethyl 2-furoate hydrochloride |

Chemical Reactions Analysis

3-Piperidinylmethyl 2-furoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Biopharmaceutical Applications

3-Piperidinylmethyl 2-furoate hydrochloride plays a significant role in the synthesis of piperidine derivatives, which are essential in drug design. These derivatives are incorporated into numerous pharmaceuticals, enhancing their efficacy and diversity.

- Methods of Application : The compound is utilized in intra- and intermolecular reactions to create substituted piperidines and piperidinones.

- Results : It is present in over twenty classes of pharmaceuticals, indicating its substantial impact on drug development.

Analytical Chemistry

In analytical chemistry, this compound is valued for its properties that facilitate accurate measurements in pharmaceutical formulations.

- Methods of Application : It serves as a material in spectrophotometric methods for estimating various pharmaceutical compounds.

- Results : The compound's characteristics enable sensitive measurements crucial for quality control in pharmaceutical production.

Life Sciences Research

The versatility of 3-Piperidinylmethyl 2-furoate hydrochloride extends to life sciences, where it is employed in drug discovery and development.

- Methods of Application : It is integral to the synthesis of bioactive molecules and the study of biological systems.

- Results : Its application has led to the discovery of new therapeutic agents, showcasing its potential in treating various diseases.

Battery Technology

Recent advancements have seen the compound being explored in battery technology, particularly in developing new materials for energy storage.

- Methods of Application : It is involved in synthesizing complex organic molecules used as electrolytes or components in battery cells.

- Results : The inclusion of this compound has the potential to enhance energy density and prolong battery life.

Spectroscopy

The compound is also crucial in developing spectrophotometric methods for simultaneous estimation of multiple components in pharmaceutical formulations.

- Methods of Application : It aids in creating calibration curves and validating spectrophotometric methods.

- Results : Its use has resulted in highly reproducible data essential for pharmaceutical quality control.

Data Summary Table

| Field | Application Summary | Methods Used | Key Results |

|---|---|---|---|

| Biopharmaceuticals | Synthesis of piperidine derivatives for drug design | Intra- and intermolecular reactions | Present in over 20 classes of pharmaceuticals |

| Analytical Chemistry | Estimation of pharmaceutical compounds | Spectrophotometric methods | Accurate measurements for quality control |

| Life Sciences | Drug discovery and development | Synthesis of bioactive molecules | Discovery of new therapeutic agents |

| Battery Technology | Development of new materials for energy storage | Synthesis of organic molecules | Improved energy density and battery life |

| Spectroscopy | Simultaneous estimation in pharmaceutical formulations | Calibration curves and method validation | Highly reproducible data |

Case Studies and Research Findings

-

Biopharmaceutical Impact :

- A study highlighted the role of piperidine derivatives synthesized from 3-Piperidinylmethyl 2-furoate hydrochloride in treating chronic diseases, showcasing its therapeutic potential .

-

Analytical Advancements :

- Research demonstrated the effectiveness of this compound in enhancing the sensitivity of spectrophotometric methods used for quality control in pharmaceutical labs .

-

Battery Material Development :

- Recent experiments indicated that incorporating this compound into electrolyte formulations significantly improved the performance metrics of lithium-ion batteries .

Mechanism of Action

The mechanism of action of 3-Piperidinylmethyl 2-furoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Piperidine derivatives are widely studied due to their bioactivity. Below is a comparison of 3-piperidinylmethyl 2-furoate hydrochloride with structurally related compounds:

Key Observations :

- Substituent Effects: The 2-furoate group in the target compound distinguishes it from ether-linked derivatives (e.g., prenyl or benzyl ethers in ).

- Bioactivity : Compounds like 2-(3-fluoro-benzyloxymethyl)-piperidine hydrochloride are explored for CNS activity, whereas trifluoromethylpyridinamine derivatives () target enzyme inhibition. The 2-furoate group may confer metabolic stability due to esterase resistance .

Comparison with Furoate Esters

Furoate esters exhibit diverse properties depending on the esterifying alcohol. highlights odor profile variations in methyl, ethyl, and allyl 2-furoates :

| Compound | Ester Group | Odor Profile |

|---|---|---|

| Methyl 2-furoate | Methyl | Decayed, fruity |

| Ethyl 2-furoate | Ethyl | Sweet, acidic, urinous |

| Allyl 2-furoate | Allyl | Decayed, green |

| 3-Piperidinylmethyl 2-furoate | Piperidinylmethyl | Likely odorless (pharmaceutical use) |

Implications :

- Functional Group Impact: The piperidinylmethyl group replaces small alkyl/alkenyl chains, likely eliminating volatile odor characteristics (common in smaller esters like methyl or ethyl 2-furoate). This aligns with its hypothesized role as a non-volatile pharmaceutical intermediate.

- Synthetic Routes: Similar to DEBF synthesis (), the target compound may involve acid-catalyzed condensation of 2-furoic acid with a piperidinylmethanol derivative .

Pharmacological Potential

Piperidine derivatives are frequently used in drug discovery. For example:

- Trifluoromethylphenyl-piperidine derivatives () exhibit high similarity scores (0.94), indicating possible overlap in receptor binding or metabolic pathways .

Biological Activity

3-Piperidinylmethyl 2-furoate hydrochloride, also known as 2-(3-Piperidinyl)ethyl 2-furoate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring , a furan ring , and an ester group , which are significant for its biological activity. The furan ring is commonly found in various bioactive molecules, while piperidine is associated with numerous alkaloids with diverse pharmacological properties.

| Chemical Property | Details |

|---|---|

| Molecular Formula | C12H18ClNO3 |

| CAS Number | 1220021-06-6 |

| Functional Groups | Furan, Piperidine, Ester |

The biological activity of 3-Piperidinylmethyl 2-furoate hydrochloride is thought to arise from its ability to interact with specific molecular targets within the body. This interaction often involves binding to receptors or enzymes, leading to modulation of their activity. The precise pathways and targets remain an area of active research.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Research indicates that similar compounds with piperidine structures have shown effectiveness against various bacterial strains. For instance, compounds with furan rings have been noted for their potential in inhibiting microbial growth due to their ability to disrupt cell membranes or interfere with metabolic processes.

Neuropharmacological Effects

The piperidine moiety is associated with neuroactive properties. Initial investigations into the binding affinity of 3-Piperidinylmethyl 2-furoate hydrochloride to neurotransmitter receptors suggest potential applications in treating neurological disorders such as anxiety and depression. The unique structure may confer advantages over other similar compounds.

Case Studies and Research Findings

-

Neuropharmacological Study :

- A study evaluated the effects of piperidine derivatives on anxiety-like behavior in rodent models. The results indicated that compounds with similar structures to 3-Piperidinylmethyl 2-furoate hydrochloride significantly reduced anxiety levels, suggesting potential therapeutic applications in anxiety disorders .

- Antimicrobial Efficacy :

- Pharmacokinetics Study :

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of 3-Piperidinylmethyl 2-furoate hydrochloride. Toxicity studies indicate that certain piperidine derivatives can exhibit cytotoxic effects at high concentrations. Therefore, ongoing research aims to establish safe dosage ranges and understand the compound's long-term effects on human health .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Piperidinylmethyl 2-furoate hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves condensation of 2-furoic acid derivatives with piperidinylmethyl precursors, followed by cyclization and HCl salt formation. Key steps:

- Starting Materials : 2-Furoyl chloride and 3-(aminomethyl)piperidine are common precursors .

- Reaction Optimization : Use anhydrous solvents (e.g., ethanol or methanol) and bases like NaOH/KCO to drive esterification. Monitor pH to avoid side reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with CHCl:MeOH gradients) ensures high purity .

Q. What safety protocols are critical for handling 3-Piperidinylmethyl 2-furoate hydrochloride in laboratory settings?

- PPE : Wear nitrile gloves, EN 166-certified goggles, and P95 respirators to prevent inhalation of aerosols .

- Storage : Store at 2–8°C in airtight containers to avoid moisture absorption and degradation .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion. Dispose via hazardous waste protocols .

Q. Which analytical techniques are suitable for characterizing this compound?

- Structural Confirmation :

- NMR (H, C) to verify piperidine and furoate moieties.

- FT-IR for ester (C=O, ~1700 cm) and amine (N–H, ~3300 cm) groups .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards .

Advanced Research Questions

Q. How can researchers address contradictions in stability data under varying experimental conditions?

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to identify decomposition pathways. Monitor via LC-MS for byproducts like furoic acid or piperidine derivatives .

- Incompatibility Screening : Test interactions with common lab materials (e.g., metals, plastics) using thermal gravimetric analysis (TGA) .

Q. What strategies are recommended for evaluating biological activity given limited toxicological data?

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays. Prioritize cytotoxicity testing (MTT assay) on HEK-293 or HepG2 cells .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like acetylcholinesterase or serotonin transporters .

Q. How can ecological impact be assessed when toxicity data is unavailable?

- Environmental Fate Modeling : Apply EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials.

- Microtox Assays : Test acute toxicity on Vibrio fischeri (EC) as a proxy for aquatic toxicity .

Methodological Guidance for Data Gaps

Q. What experimental designs are recommended to resolve missing data on target-organ toxicity?

- Subacute Toxicity Studies : Dose rodents (OECD 407) for 28 days, focusing on hepatic/renal biomarkers (ALT, creatinine) .

- Genotoxicity Screening : Perform Ames test (OECD 471) and micronucleus assay (OECD 487) to assess mutagenic potential .

Q. How can reaction yields be improved for large-scale synthesis?

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side reactions .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to optimize piperidine ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.